molecular formula C6H8O2S B13780983 4-hydroxy-3,5-dimethyl-5H-thiophen-2-one

4-hydroxy-3,5-dimethyl-5H-thiophen-2-one

Cat. No.: B13780983
M. Wt: 144.19 g/mol
InChI Key: OROGUZVNAFJPHA-UHFFFAOYSA-N
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Description

4-hydroxy-3,5-dimethyl-5H-thiophen-2-one is an organic compound belonging to the class of dihydrothiophenes. It is characterized by a five-membered ring structure containing sulfur as a heteroatom. The molecular formula of this compound is C6H8O2S, and it has a molecular weight of 144.19152 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3,5-dimethyl-5H-thiophen-2-one can be achieved through various methods. One common approach involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3,5-dimethyl-5H-thiophen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes .

Scientific Research Applications

4-hydroxy-3,5-dimethyl-5H-thiophen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-3,5-dimethyl-5H-thiophen-2-one involves its interaction with molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-3,5-dimethyl-5H-thiophen-2-one is unique due to its sulfur-containing thiophene ring, which imparts distinct chemical and physical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

3-hydroxy-2,4-dimethyl-2H-thiophen-5-one

InChI

InChI=1S/C6H8O2S/c1-3-5(7)4(2)9-6(3)8/h4,7H,1-2H3

InChI Key

OROGUZVNAFJPHA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=O)S1)C)O

Origin of Product

United States

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